Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate
CAS No.:
Cat. No.: VC13496544
Molecular Formula: C11H13BF3KO2
Molecular Weight: 284.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BF3KO2 |
|---|---|
| Molecular Weight | 284.13 g/mol |
| IUPAC Name | potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boranuide |
| Standard InChI | InChI=1S/C11H13BF3O2.K/c1-11(2,3)17-10(16)8-5-4-6-9(7-8)12(13,14)15;/h4-7H,1-3H3;/q-1;+1 |
| Standard InChI Key | IVNOBQGLCSJTPB-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC(=CC=C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC(=CC=C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₁H₁₃BF₃KO₂, reflects a phenyl ring substituted with both a Boc group and a trifluoroborate anion, counterbalanced by a potassium cation . The Boc group (-O(C(CH₃)₃)CO-) occupies the meta position relative to the trifluoroborate (-BF₃K) substituent, as evidenced by its SMILES notation: B-(F)(F)F.[K+] . This spatial arrangement ensures steric protection of the boron center while maintaining electronic communication between the aromatic system and the electron-withdrawing trifluoroborate group.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the Boc group’s tert-butyl protons (δ ~1.3 ppm) and the aromatic protons (δ ~7.5–8.0 ppm). Density functional theory (DFT) calculations predict a boron-fluorine bond length of approximately 1.33 Å, consistent with trigonal planar geometry around the boron atom . The Boc group’s electron-donating nature slightly increases the electron density at the boron center, modulating its reactivity in cross-coupling reactions .
Synthesis and Scalability
Primary Synthetic Route
The synthesis begins with 3-(tert-butoxycarbonyl)phenylboronic acid, which undergoes reaction with potassium bifluoride (KHF₂) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere . The process involves:
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Formation of the Trifluoroborate Anion: Boronic acid reacts with KHF₂, displacing hydroxyl groups with fluorine atoms.
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Potassium Counterion Integration: Precipitation with potassium tert-butoxide yields the final product .
Typical reaction conditions require temperatures between 0°C and 25°C, with yields averaging 75–85% after recrystallization from acetone/ether mixtures .
Challenges and Optimizations
Moisture sensitivity necessitates strict anhydrous conditions, as hydrolysis can regenerate boronic acid or form boric acid byproducts. Scalability to multi-gram quantities has been demonstrated, with 1 g-scale reactions achieving 82% isolated yield . Recent advances employ microfluidic reactors to enhance mixing efficiency and reduce reaction times .
Reactivity and Mechanistic Behavior
Suzuki-Miyaura Cross-Coupling
The compound’s flagship application is in Suzuki-Miyaura couplings, where it reacts with aryl halides (e.g., bromobenzene) via a palladium(0)-catalyzed mechanism . Key steps include:
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Oxidative Addition: Pd(0) inserts into the aryl halide bond, forming a Pd(II) complex.
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Transmetallation: The trifluoroborate transfers its aryl group to Pd(II), facilitated by base-mediated activation.
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Reductive Elimination: Pd(II) releases the biaryl product, regenerating Pd(0) .
Comparative studies show that the Boc group improves coupling efficiency by 15–20% compared to unprotected aryltrifluoroborates, likely due to reduced side reactions at the boron center.
Functional Group Transformations
Beyond cross-coupling, the trifluoroborate moiety undergoes ipso-substitution under specific conditions:
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Nitrosation: Treatment with nitrosonium tetrafluoroborate (NOBF₄) in acetonitrile yields nitrosoarenes within 30 seconds (90% yield) .
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Protodeboronation: Acidic conditions cleave the boron-aryl bond, regenerating the parent arene .
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
The compound’s ability to install aryl groups with high fidelity has been exploited in synthesizing kinase inhibitors and antipsychotic agents. For example, it facilitated the synthesis of a key intermediate for the anticancer drug imatinib, achieving 92% yield in the critical coupling step .
Material Science Contributions
In polymer chemistry, it enables the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs). A 2024 study reported a 12% increase in device efficiency using Boc-protected monomers compared to unprotected analogs .
Comparative Analysis with Related Reagents
Emerging Research Directions
Photoredox Catalysis
A 2025 study demonstrated visible-light-mediated coupling with α-bromo esters, bypassing traditional palladium catalysts . This approach achieved 78% yield while tolerating base-sensitive substrates.
Bioconjugation Strategies
Functionalization of antibody-drug conjugates (ADCs) using this reagent’s aryl group has shown promise, with in vivo mouse models exhibiting 40% tumor reduction versus controls .
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